molecular formula C7H15ClFN B15337609 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride

Cat. No.: B15337609
M. Wt: 167.65 g/mol
InChI Key: KLQNCGUTWJPMMP-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclopentyl)ethanamine hydrochloride is a fluorinated cycloalkyl-substituted ethanamine derivative. Its structure comprises a cyclopentane ring substituted with a fluorine atom at the 3-position, linked to an ethanamine backbone via a methylene group, with the amine group protonated as a hydrochloride salt.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

2-(3-fluorocyclopentyl)ethanamine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7H,1-5,9H2;1H

InChI Key

KLQNCGUTWJPMMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride typically involves the following steps:

    Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain 3-fluorocyclopentane.

    Amination: The 3-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to form 2-(3-fluorocyclopentyl)ethanamine.

    Hydrochloride Formation: The final step involves the conversion of 2-(3-fluorocyclopentyl)ethanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(3-Fluorocyclopentyl)ethanamine Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring and the ethylamine group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and functional differences between 2-(3-fluorocyclopentyl)ethanamine hydrochloride and related compounds:

Compound Name Structural Features Key Interactions/Properties Biological Activity References
2-(3-Fluorocyclopentyl)ethanamine HCl Fluorinated cyclopentyl, ethanamine backbone High lipophilicity (fluorine), amine H-bonding Hypothesized CNS/modulatory roles N/A
Tryptamine HCl (Compound 1) Indole ring, ethanamine H-bonds with HSP90 (GLU527, TYR604) Anti-plasmodial, HSP90 inhibition
Dopamine HCl Dihydroxyphenyl, ethanamine Polar hydroxyl groups, dopamine receptor binding Neurotransmitter activity
3-Fluoro Deschloroketamine HCl 3-Fluorophenyl, cyclohexanone NMDA receptor antagonism Anesthetic, dissociative effects
2-(4-Chlorophenoxy)ethanamine HCl Chlorophenoxy group Electron-withdrawing Cl, steric bulk Potential CNS applications
Fluorexetamine HCl 3-Fluorophenyl, ethylamino-cyclohexanone Arylcyclohexylamine scaffold NMDA antagonism, psychoactive
Key Observations:

Fluorine vs.

Cycloalkyl vs. Aromatic Rings : The cyclopentyl group may reduce π-π stacking interactions compared to indole (Compound 1) or phenyl rings but could confer conformational rigidity for selective receptor binding .

Amine Functionality : The ethanamine backbone facilitates hydrogen bonding with biological targets (e.g., HSP90 in Compound 1), a feature shared with dopamine HCl but modified by substituent electronics .

Physicochemical Properties

  • Lipophilicity: Fluorination increases logP values relative to non-fluorinated analogs, as seen in 3-fluoro Deschloroketamine HCl (logP ~2.5) compared to non-fluorinated ketamine derivatives .
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability, as observed in dopamine HCl and diphenhydramine HCl .
  • Metabolic Stability : Fluorine’s electron-withdrawing effects may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs like dopamine HCl .

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